molecular formula C30H30N4O6S B2701177 4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide CAS No. 688060-11-9

4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide

Cat. No. B2701177
M. Wt: 574.65
InChI Key: UNWYDSVJACUGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide is a useful research compound. Its molecular formula is C30H30N4O6S and its molecular weight is 574.65. The purity is usually 95%.
BenchChem offers high-quality 4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research on related quinazolinone and benzoxazinone derivatives shows a rich field of synthetic chemistry exploring these compounds for their potential in creating new molecules with varied biological activities. For instance, studies demonstrate the synthesis of new heterocycles through reactions involving anthranilamide and isocyanates, leading to compounds with potential antimicrobial and antitumor activities (Chern et al., 1988; Madkour, 2004). These synthetic pathways can be crucial for designing derivatives of the given compound for specific research applications.

Antitumor and Antimicrobial Applications

Some quinazolinone derivatives have been explored for their antitumor and antimicrobial potentials. For example, compounds synthesized from 3-phenylamino-2-thioxo-3H-quinazolin-4-one showed antimicrobial activity, suggesting the possibility of related compounds being used in the development of new antimicrobial agents (Saleh et al., 2004). Similarly, substituted quinazolines were evaluated for anti-tubercular activity, indicating the potential for such compounds in treating infectious diseases (Maurya et al., 2013).

Antioxidant Activity

The evaluation of 2-thioxobenzo[g]quinazoline derivatives for their antioxidant activities highlights the potential of structurally related compounds in mitigating oxidative stress, a crucial factor in many chronic diseases (Al-Salahi et al., 2019). Such studies suggest the importance of exploring the antioxidant potential of the specified compound in scientific research.

Novel Drug Development

Research into benzoxazinone and quinazolinone derivatives often targets the development of novel drugs with improved efficacy and safety profiles. The synthesis and biological evaluation of new quinazolin-4(3H)-ones derivatives as anticonvulsants demonstrate the ongoing interest in these compounds for therapeutic applications, including the treatment of neurological disorders such as epilepsy (Gupta et al., 2013).

properties

IUPAC Name

4-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O6S/c1-38-22-11-9-21(10-12-22)17-31-27(35)8-5-13-34-29(37)23-14-25-26(40-19-39-25)15-24(23)33-30(34)41-18-28(36)32-16-20-6-3-2-4-7-20/h2-4,6-7,9-12,14-15H,5,8,13,16-19H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWYDSVJACUGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide

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